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A Comparative Guide to the Structural Activity Relationship (SAR) of Streptochlorin Analogs

Streptochlorin, a natural product isolated from Streptomyces species, has garnered significant

attention for its wide range of biological activities, including antifungal, antiproliferative, and

antiangiogenic properties.[1][2][3][4] This has spurred extensive research into its structural

activity relationships (SAR) to develop more potent and selective analogs. This guide provides

a comparative overview of streptochlorin analogs, focusing on their antifungal activity,

supported by experimental data and detailed protocols.

Key Structural Insights and SAR Summary
The core scaffold of streptochlorin, a 5-(3'-indolyl)oxazole moiety, is considered essential for

its biological activity.[5][6] SAR studies have primarily focused on modifications at the indole

and oxazole rings to enhance potency and explore the chemical space.

Modifications on the Oxazole Ring:

Substitution at the 2-position: The 2-position of the oxazole ring has been a key point for

modification. Studies have shown that non-substituents or small alkyl groups at this position

are generally favorable for antifungal activity.[7][8] In contrast, the introduction of bulky aryl or

monosubstituted aryl groups at the 2-position tends to be detrimental to the activity.[7][8]

Ring Bioisosterism: Replacement of the oxazole ring with an imidazole ring has proven to be

a successful strategy, leading to the discovery of analogs with excellent in vitro antifungal
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activity against various phytopathogens, in some cases outperforming streptochlorin itself.

[9][10]

Modifications on the Indole Ring:

A series of indole-modified streptochlorin analogs have been synthesized and evaluated,

identifying several promising candidates with good activity against a panel of

phytopathogenic fungi.[11] This indicates that substitutions on the indole ring can be

exploited to fine-tune the antifungal spectrum and potency.

Comparative Antifungal Activity of Streptochlorin
Analogs
The following tables summarize the in vitro antifungal activity of various streptochlorin
analogs from different studies. The data is presented as percent growth inhibition at a

concentration of 50 μg/mL against a panel of common phytopathogenic fungi.

Table 1: Antifungal Activity of Streptochlorin Derivatives Containing a Nitrile Group[7]

Compo
und

R
Botrytis
cinerea

Gibbere
lla zeae

Colletot
richum
lagenari
um

Alternar
ia solani

Rhizoct
onia
solani

Alternar
ia Leaf
Spot

3a H >85% >85% >85% - - -

3b CH₃ - - - - - -

3g i-Bu - - - - - -

3m 3-MeOPh - - - - - -

3n 3-FPh - - - - - -

3s 4-CF₃Ph - - - - - -

Note: Specific inhibition values for all compounds were not explicitly provided in the abstract,

but compound 3a was highlighted as the most promising candidate with over 85% growth

inhibition against the specified fungi.[7]
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Table 2: Antifungal Activity of Imidazole-Containing Streptochlorin Analogs[10]

Compound R¹ R²
Alternaria Leaf
Spot

Rhizoctonia
solani

4g Cl H 97.5% -

4i Cl CH₃ - 90.3%

Note: These compounds were identified as having excellent activity, surpassing that of

streptochlorin, pimprinine, and the commercial fungicide Osthole in primary assays.[10]

Table 3: Antifungal Activity of Indole-Modified Streptochlorin Analogs[11]

Compound Modification Antifungal Activity

10b Indole-modified Good

10c Indole-modified Good

11e Indole-modified Good

13e Indole-modified Good

21 Indole-modified Good

22c Indole-modified Good

22e Indole-modified Good

Note: The publication identifies these seven compounds as the most promising candidates

from a larger series of indole-modified analogs based on primary screening against seven

phytopathogenic fungi.[11]

Experimental Protocols
General Synthesis of Streptochlorin Analogs
The synthesis of streptochlorin and its analogs generally involves a few key steps. A common

route starts from indole, which undergoes acylation followed by an oxidative annulation to form
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the 5-(3'-indolyl)oxazole core.[7]

A series of streptochlorin derivatives containing a nitrile group were synthesized through

acylation and oxidative annulation from indole.

These analogs were synthesized via a sequential Vilsmeier-Haack reaction, Van Leusen

imidazole synthesis, and subsequent halogenation.

In Vitro Antifungal Activity Assay[5][7]
The antifungal activity of the synthesized compounds is typically evaluated using a mycelium

growth rate method against a panel of phytopathogenic fungi.

Fungal Strains: Common phytopathogenic fungi such as Botrytis cinerea, Gibberella zeae,

Colletotrichum lagenarium, Alternaria solani, Rhizoctonia solani, and Alternaria Leaf Spot are

used.[5][7]

Culture Medium: Potato Dextrose Agar (PDA) is commonly used as the culture medium.

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) to a stock concentration and then incorporated into the PDA medium to the desired

final concentration (e.g., 50 μg/mL).

Inoculation: A mycelial plug of a specific diameter (e.g., 4 mm) is taken from the edge of an

actively growing fungal colony and placed at the center of the PDA plate containing the test

compound.

Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified

period.

Measurement: The diameter of the fungal colony is measured, and the percentage of growth

inhibition is calculated relative to a control plate containing only the solvent.

Positive Controls: Commercial fungicides like Osthole, Boscalid, and Flutriafol are often used

as positive controls for comparison.[5][7]

Proposed Mechanisms of Action
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The precise mechanism of action for the antifungal activity of streptochlorin and its analogs is

still under investigation. However, molecular docking studies have provided some insights.

Inhibition of Leucyl-tRNA Synthetase
Several studies suggest that streptochlorin and its derivatives may target leucyl-tRNA

synthetase (LeuRS), an essential enzyme in protein biosynthesis.[5][7][12][13] Molecular

docking models indicate that these compounds can bind to the active site of LeuRS in a

manner similar to known inhibitors like AN2690.[5][12][13] This inhibition would disrupt protein

synthesis, leading to fungal cell death.

Induction of Apoptosis in Cancer Cells
In the context of its anticancer activity, streptochlorin has been shown to induce apoptosis in

human hepatocarcinoma and leukemic cells.[2][4] This process is mediated by the generation

of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane

potential, activation of caspases (like caspase-3), and downregulation of the anti-apoptotic

protein Bcl-2.[2][4]

Visualizing Workflows and Pathways
Synthetic Pathway for Nitrile-Containing Streptochlorin
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Caption: General synthetic scheme for nitrile-containing streptochlorin analogs.
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Caption: Proposed ROS-mediated apoptotic pathway induced by streptochlorin.

Conclusion
The structural framework of streptochlorin offers a promising scaffold for the development of

novel antifungal agents. SAR studies have demonstrated that modifications to both the indole

and oxazole rings can significantly impact biological activity. In particular, the replacement of

the oxazole with an imidazole ring and the introduction of small substituents at the 2-position of

the oxazole have yielded potent analogs. While the exact antifungal mechanism is not fully

elucidated, inhibition of leucyl-tRNA synthetase is a plausible target. Further investigation into

the SAR and mechanism of action will be crucial for the rational design of next-generation

streptochlorin-based antifungals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b611036?utm_src=pdf-body-img
https://www.benchchem.com/product/b611036?utm_src=pdf-body
https://www.benchchem.com/product/b611036?utm_src=pdf-body
https://www.benchchem.com/product/b611036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611036#structural-activity-relationship-sar-studies-of-
streptochlorin-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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